Mycophenolic acid D3 is a selective inhibitor of lymphocyte proliferation by blocking inosine monophosphate dehydrogenase.
Mycophenolic Acid-d3
CAS No.: 1185242-90-3
VCID: VC0196642
Molecular Formula: C17H20O6
Molecular Weight: 323.35 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
Mycophenolic Acid-d3, also known as Mycophenolic Acid-(methoxy-D3), is a deuterium-labeled version of mycophenolic acid, an immunosuppressive drug used primarily in organ transplantation to prevent rejection. The compound is identified by its chemical formula C17H17D3O6 and CAS number 1185242-90-3 . This article will delve into the properties, applications, and research findings related to Mycophenolic Acid-d3. Applications in Therapeutic Drug MonitoringMycophenolic Acid-d3 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of mycophenolic acid levels in whole blood or plasma. This is crucial for therapeutic drug monitoring to ensure that patients remain within the therapeutic range of mycophenolic acid, which is the active metabolite of the prodrug mycophenolate mofetil . Table 1: Mycophenolic Acid-d3 Specifications
Safety and HazardsMycophenolic Acid-d3, like its unlabeled counterpart, poses several hazards. It is harmful if swallowed, suspected of causing genetic defects, and may damage fertility or the unborn child. Additionally, it is very toxic to aquatic life with long-lasting effects . Table 2: Hazard Classification
Research FindingsWhile specific research on Mycophenolic Acid-d3 itself is limited, studies on mycophenolic acid provide valuable insights into its pharmacokinetics and clinical applications. Mycophenolic acid is known for its role in inhibiting inosine monophosphate dehydrogenase (IMPDH), which is crucial for the proliferation of T and B lymphocytes . Recent studies have explored the relationship between mycophenolic acid exposure levels and vitamin D levels in patients with systemic lupus erythematosus (SLE), suggesting that vitamin D may serve as a marker for optimizing mycophenolic acid exposure . Table 3: Mycophenolic Acid Pharmacokinetics
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CAS No. | 1185242-90-3 | ||||||||||||||||||||||||||||||
Product Name | Mycophenolic Acid-d3 | ||||||||||||||||||||||||||||||
Molecular Formula | C17H20O6 | ||||||||||||||||||||||||||||||
Molecular Weight | 323.35 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 | ||||||||||||||||||||||||||||||
Standard InChIKey | HPNSFSBZBAHARI-HZIIEIAOSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O | ||||||||||||||||||||||||||||||
SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | ||||||||||||||||||||||||||||||
Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | ||||||||||||||||||||||||||||||
Purity | >98% | ||||||||||||||||||||||||||||||
Related CAS | 24280-93-1 (unlabelled) | ||||||||||||||||||||||||||||||
Synonyms | (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-d3-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid | ||||||||||||||||||||||||||||||
Tag | Mycophenolate Mofetil Impurities | ||||||||||||||||||||||||||||||
PubChem Compound | 45039976 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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